molecular formula C22H22ClN3O2 B2516333 N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-52-7

N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2516333
CAS No.: 946322-52-7
M. Wt: 395.89
InChI Key: IMPXRZGMRHVXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic small molecule featuring a pyridazinone core substituted with a p-tolyl group and linked via a butanamide chain to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXRZGMRHVXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article delves into the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridazine core followed by various substitutions to enhance biological activity. The compound's structure features a chlorinated aromatic ring, a pyridazine moiety, and an amide functional group, which are critical for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (µM)
HepG210.65
HCT-1169.18
MCF-75.47

These findings indicate that the compound possesses potent anticancer properties, likely due to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

The mechanism through which this compound exerts its effects involves the inhibition of specific kinases associated with tumor growth. It has been suggested that this compound may act as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor angiogenesis and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the aromatic rings and the pyridazine core can significantly influence the biological activity of this compound. For example:

  • Chlorine Substitution : The presence of a chlorine atom at the 3-position on the phenyl ring enhances binding affinity to target receptors.
  • Pyridazine Oxo Group : The keto group at position 6 on the pyridazine ring is essential for maintaining biological activity, likely due to its role in stabilizing interactions with target proteins.

In Vivo Studies

In vivo studies have further validated the antitumor efficacy of this compound in animal models. One notable study demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis with other known compounds reveals that this compound exhibits superior activity against certain cancer types when benchmarked against established treatments like Sorafenib, indicating a promising avenue for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

A closely related compound, N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 953182-15-5), shares the pyridazinone-butanamide scaffold but differs in substituents (Table 1) .

Table 1. Structural and Functional Comparison

Feature N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide N-(3-acetamidophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Phenyl Substituent 3-chloro-4-methyl (electron-withdrawing + lipophilic) 3-acetamido (hydrogen-bonding, polar)
Pyridazine Substituent p-tolyl (methyl enhances steric bulk) Phenyl (no methyl, lower steric hindrance)
Molecular Weight ~425.9 g/mol (estimated) ~422.4 g/mol (reported)
LogP (Predicted) ~3.8 (higher lipophilicity) ~2.1 (lower lipophilicity due to acetamido)
Solubility Likely poor in aqueous media Moderate (polar acetamido improves solubility)
Pharmacological Implications
  • Lipophilicity and Permeability: The chloro and methyl groups in the main compound increase LogP (~3.8 vs.
  • Target Binding : The 3-acetamido group in the analog may engage in hydrogen bonding with target proteins (e.g., kinases), whereas the chloro-methyl group in the main compound prioritizes hydrophobic interactions.
  • Metabolic Stability : The p-tolyl group in the main compound likely reduces CYP450-mediated oxidation compared to the phenyl group in the analog, extending half-life .
Research Findings
  • Kinase Inhibition: Pyridazinone analogs with p-tolyl substituents show enhanced selectivity for tyrosine kinases (e.g., EGFR) due to improved fit in hydrophobic binding pockets .
  • Anti-inflammatory Activity : Chloro-substituted phenyl derivatives exhibit higher COX-2 inhibition (IC₅₀ ~0.8 μM) compared to acetamido analogs (IC₅₀ ~2.3 μM) in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.